molecular formula C15H34N+ B156365 Dodecyltrimethylammonium CAS No. 10182-91-9

Dodecyltrimethylammonium

Cat. No.: B156365
CAS No.: 10182-91-9
M. Wt: 228.44 g/mol
InChI Key: VICYBMUVWHJEFT-UHFFFAOYSA-N
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Description

Dodecyltrimethylammonium is a quaternary ammonium compound with the chemical formula C₁₅H₃₄N. It is a cationic surfactant widely used in various applications due to its ability to disrupt hydrophobic interactions and electrostatic forces. This compound is known for its effectiveness in solubilizing proteins and peptides, extracting DNA, and lysing cells .

Preparation Methods

Dodecyltrimethylammonium can be synthesized through the reaction of dodecyl bromide with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product, this compound bromide, is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Dodecyltrimethylammonium undergoes various chemical reactions, including ion-exchange reactions, where it can replace other cations in a substrate. It also participates in micellization processes, forming micelles in aqueous solutions. Common reagents used in these reactions include sodium dodecyl sulfate and other surfactants . The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Dodecyltrimethylammonium is similar to other quaternary ammonium compounds such as hexadecyltrimethylammonium and didecyldimethylammonium. it is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing a wide range of biomolecules . Similar compounds include:

This compound’s versatility and effectiveness in various applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

10182-91-9

Molecular Formula

C15H34N+

Molecular Weight

228.44 g/mol

IUPAC Name

dodecyl(trimethyl)azanium

InChI

InChI=1S/C15H34N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3/q+1

InChI Key

VICYBMUVWHJEFT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C

10182-91-9

Related CAS

1119-94-4 (bromide)
112-00-5 (chloride)
13623-06-8 (methyl sulfate salt)

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide
ammonium, dodecyltrimethyl-, chloride
ammonium, dodecyltrimethyl-,bromide
C(12)TAC
C12QAC
C12TAC
dodecyl trimethyl ammonium chloride
dodecyl trimethylammonium chloride
dodecyltrimethylammonium
dodecyltrimethylammonium bromide
dodecyltrimethylammonium chloride
dodecyltrimethylammonium chromate (2:1)
dodecyltrimethylammonium ethyl sulfate
dodecyltrimethylammonium hydroxide
dodecyltrimethylammonium iodide
dodecyltrimethylammonium maleate (2:1)
dodecyltrimethylammonium methyl sulfate salt
dodecyltrimethylammonium perchlorate
dodecyltrimethylammonium sulfate (2:1)
dodecyltrimethylammonium sulfide (2:1)
dodecyltrimethylammonium thiomolybdate salt hydrate
DoTAC compound
DTMACl cpd
laurtrimonium
laurtrimonium bromide
laurtrimonium chloride
lauryl trimethyl ammonium chloride
lauryltrimethylammonium bromide
lauryltrimethylammonium chloride
monolauryltrimethylammonium chloride
N,N,N-trimethyl-1-dodecanaminium chloride
n-dodecyl triethylammonium bromide
n-dodecyltrimethylammonium
n-dodecyltrimethylammonium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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